1-(2,3,6-Trifluorophenyl)propylhydrazine
Description
1-(2,3,6-Trifluorophenyl)propylhydrazine is a fluorinated hydrazine derivative featuring a propyl chain attached to a 2,3,6-trifluorophenyl aromatic ring. The compound’s structure combines the electron-withdrawing effects of fluorine substituents with the nucleophilic hydrazine moiety, making it a versatile intermediate in medicinal chemistry and organic synthesis.
Properties
CAS No. |
1379352-62-1 |
|---|---|
Molecular Formula |
C9H11F3N2 |
Molecular Weight |
204.19 |
IUPAC Name |
1-(2,3,6-trifluorophenyl)propylhydrazine |
InChI |
InChI=1S/C9H11F3N2/c1-2-7(14-13)8-5(10)3-4-6(11)9(8)12/h3-4,7,14H,2,13H2,1H3 |
InChI Key |
NLNBRHBPISWFJB-UHFFFAOYSA-N |
SMILES |
CCC(C1=C(C=CC(=C1F)F)F)NN |
Canonical SMILES |
CCC(C1=C(C=CC(=C1F)F)F)NN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analog Overview
Key analogs are grouped by core features: aryl hydrazines , trifluoromethyl/halogen-substituted derivatives , and heterocyclic hydrazines .
Substituent Effects on Properties
- Electron-Withdrawing Groups (EWGs): The 2,3,6-trifluorophenyl group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., phenylhydrazine). Fluorine’s small size minimizes steric hindrance while increasing electronegativity, improving binding affinity in biological systems .
Hydrazine vs. Hydrazone:
Spectroscopic and Analytical Data
NMR Trends:
Mass Spectrometry:
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